2-(Trifluoromethoxy)-1-(trifluoromethyl)naphthalene
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Overview
Description
2-(Trifluoromethoxy)-1-(trifluoromethyl)naphthalene is an organic compound characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethoxy)-1-(trifluoromethyl)naphthalene typically involves the introduction of trifluoromethoxy and trifluoromethyl groups onto a naphthalene core. One common method involves the reaction of naphthalene derivatives with trifluoromethylating and trifluoromethoxylating agents under specific conditions. For example, the use of trifluoromethyl triflate as a source of the trifluoromethoxy group has been reported .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethoxy)-1-(trifluoromethyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the naphthalene ring.
Substitution: The trifluoromethoxy and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield naphthalene derivatives with oxidized functional groups, while substitution reactions can introduce new functional groups onto the naphthalene ring.
Scientific Research Applications
2-(Trifluoromethoxy)-1-(trifluoromethyl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism by which 2-(Trifluoromethoxy)-1-(trifluoromethyl)naphthalene exerts its effects involves interactions with molecular targets and pathways. The trifluoromethoxy and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various targets, making it useful in medicinal chemistry for drug design and development .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl phenyl sulfone: Known for its use as a trifluoromethylating agent.
Trifluoromethyl ketones: Valuable synthetic targets with applications in medicinal chemistry.
Heteroaromatic trifluoromethyl ethers: Synthesized using trifluoromethyl triflate and used in various chemical transformations.
Uniqueness
2-(Trifluoromethoxy)-1-(trifluoromethyl)naphthalene is unique due to the simultaneous presence of both trifluoromethoxy and trifluoromethyl groups on a naphthalene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H6F6O |
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Molecular Weight |
280.16 g/mol |
IUPAC Name |
2-(trifluoromethoxy)-1-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H6F6O/c13-11(14,15)10-8-4-2-1-3-7(8)5-6-9(10)19-12(16,17)18/h1-6H |
InChI Key |
XKYJNHFNRZKPLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(F)(F)F)OC(F)(F)F |
Origin of Product |
United States |
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